3-Alkyl Proline Scaffold Delivers Superior HCV NS3·4A Inhibitory Potency Versus the 4-Hydroxyproline Scaffold
In a systematic structure–activity relationship study, HCV NS3·4A protease inhibitors incorporating 3-alkyl-substituted prolines at the P2 position demonstrated 'exceptional enzymatic and cellular potency' and a 'marked enhancement of activity' relative to the previously reported 4-hydroxyproline-derived series [1]. While the study did not test the fully protected di-tert-butyl ester directly, the target compound embodies the identical 3-alkyl-4-hydroxyproline scaffold identified as the pharmacophore for S2 pocket engagement. This class-level inference positions the target compound as a privileged intermediate for any program targeting the NS3·4A S2 pocket where a 3-methyl-4-hydroxy substitution pattern is required.
| Evidence Dimension | Structure–activity relationship: 3-alkyl proline vs. 4-hydroxyproline scaffold |
|---|---|
| Target Compound Data | 3-Alkyl-4-hydroxyproline scaffold (represented by the target compound's core structure) |
| Comparator Or Baseline | 4-Hydroxyproline scaffold (standard P2 residue in earlier inhibitor series) |
| Quantified Difference | Marked enhancement of enzymatic and cellular potency (qualitative; specific IC50 values reported in the full text for individual compounds in the 3-alkyl series) |
| Conditions | HCV NS3·4A protease enzymatic assay and HCV replicon cellular assay |
Why This Matters
For procurement in HCV or related antiviral protease inhibitor programs, intermediates based on the 3-alkyl-4-hydroxyproline scaffold are scientifically justified over the more common 4-hydroxyproline scaffold based on published SAR data.
- [1] Narjes, F.; Brunetti, M.; Colarusso, S.; Gerlach, B.; Koch, U.; Biasiol, G.; Fattori, D.; De Francesco, R.; Matassa, V. G.; Steinkühler, C. Inhibitors of Hepatitis C Virus NS3·4A Protease. Part 3: P2 Proline Variants. Bioorg. Med. Chem. Lett. 2004, 14, 255–258. View Source
